Welcome to the BenchChem Online Store!
molecular formula C12H14N2O2 B8629124 6-(4-Carboxybutyl)-imidazo[1,5-a]pyridine

6-(4-Carboxybutyl)-imidazo[1,5-a]pyridine

Cat. No. B8629124
M. Wt: 218.25 g/mol
InChI Key: ICAZJGGPGBCINH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04444775

Procedure details

A solution of 6-(4-methoxycarbonylbutyl)-imidazo[1,5-a]pyridine in 0.3 ml of ethanol and 0.8 ml of 1 N sodium hydroxide, is refluxed gently for 2 hours, cooled, diluted with 2 ml of water and extracted with ethyl acetate (5 ml). The aqueous phase is brought to pH=6 and is extracted with chloroform. The extracts are dried and evaporated to yield 6-(4-carboxybutyl)-imidazo[1,5-a]pyridine, melting at 168°-171 °.
Name
6-(4-methoxycarbonylbutyl)-imidazo[1,5-a]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([CH2:5][CH2:6][CH2:7][CH2:8][C:9]1[CH:10]=[CH:11][C:12]2[N:13]([CH:15]=[N:16][CH:17]=2)[CH:14]=1)=[O:4]>C(O)C.[OH-].[Na+].O>[C:3]([CH2:5][CH2:6][CH2:7][CH2:8][C:9]1[CH:10]=[CH:11][C:12]2[N:13]([CH:15]=[N:16][CH:17]=2)[CH:14]=1)([OH:4])=[O:2] |f:2.3|

Inputs

Step One
Name
6-(4-methoxycarbonylbutyl)-imidazo[1,5-a]pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)CCCCC=1C=CC=2N(C1)C=NC2
Name
Quantity
0.3 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.8 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (5 ml)
EXTRACTION
Type
EXTRACTION
Details
is extracted with chloroform
CUSTOM
Type
CUSTOM
Details
The extracts are dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)CCCCC=1C=CC=2N(C1)C=NC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.